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Compound of Interest

Compound Name:
2-Methoxy-4-

(trifluoromethyl)benzylamine

CAS No.: 771581-99-8

Cat. No.: B1390454 Get Quote

2-Methoxy-4-(trifluoromethyl)benzylamine is a substituted aromatic amine that has emerged

as a significant building block in the field of drug discovery and development. Its structure,

which uniquely combines a methoxy group and a trifluoromethyl group on a benzylamine

scaffold, offers a compelling set of properties for medicinal chemists. The trifluoromethyl (CF₃)

group is a well-established bioisostere for various functionalities, prized for its ability to

enhance metabolic stability, increase lipophilicity, and modulate electronic properties, often

leading to improved binding affinity and pharmacokinetic profiles[1][2]. Concurrently, the

methoxy (OCH₃) group can serve as a hydrogen bond acceptor, influence ring electronics, and

provide a potential metabolic soft spot, which can be strategically useful in drug design.

This guide provides a comprehensive technical overview of 2-Methoxy-4-
(trifluoromethyl)benzylamine (CAS 771581-99-8), synthesizing available data on its

physicochemical properties, spectroscopic signature, synthesis, and reactivity. It further

explores its strategic application in medicinal chemistry, grounded in an understanding of its

functional group interplay, and concludes with essential safety and handling protocols.

Part 1: Core Physicochemical and Spectroscopic
Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its

effective application in synthesis and research.
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Physicochemical Properties
The properties of 2-Methoxy-4-(trifluoromethyl)benzylamine are dictated by its unique

substitution pattern. The following table summarizes its key characteristics.

Property Value Source

CAS Number 771581-99-8

Molecular Formula C₉H₁₀F₃NO

Molecular Weight 205.18 g/mol Calculated

Appearance
Predicted: Colorless to light

yellow liquid

Inferred from similar

compounds

Density
Predicted: ~1.2 - 1.3 g/mL @

25 °C

Inferred from 4-

(Trifluoromethyl)benzylamine

(~1.229 g/mL)[3]

Refractive Index
Predicted: ~1.46 - 1.47 @ 20

°C

Inferred from 4-

(Trifluoromethyl)benzylamine

(~1.464)[3]

Boiling Point Data not available -

Melting Point Data not available -

Spectroscopic Signature Analysis
While specific spectral data for this exact compound is not widely published, its structure allows

for a confident prediction of its key spectroscopic features, which are crucial for reaction

monitoring and structural confirmation.

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to

the different proton environments.

Aromatic Protons (3H): Three signals in the aromatic region (~6.8-7.5 ppm), with coupling

patterns dictated by their ortho, meta, and para relationships.

Methylene Protons (-CH₂-NH₂): A singlet at approximately 3.8-4.0 ppm.
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Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8-3.9 ppm.

Amine Protons (-NH₂): A broad singlet, typically between 1.5-2.5 ppm, whose chemical

shift can vary with concentration and solvent.

¹³C NMR (Carbon NMR): The spectrum will reflect the 9 unique carbon environments. The

carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

¹⁹F NMR (Fluorine NMR): This is a powerful tool for confirming the presence of the

trifluoromethyl group. A single, sharp singlet is expected around -63 ppm (relative to CFCl₃),

characteristic of an aromatic CF₃ group[4].

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands

confirming the key functional groups.

N-H Stretch: A medium to weak doublet around 3300-3400 cm⁻¹ (primary amine).

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

C-F Stretch: Strong, characteristic bands in the 1100-1350 cm⁻¹ region.

C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹.

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a

molecular ion peak (M⁺) at m/z = 205. Key fragmentation patterns would likely involve the

loss of the amino group and benzylic cleavage.

Part 2: Synthesis, Reactivity, and Application
The utility of 2-Methoxy-4-(trifluoromethyl)benzylamine stems from its synthetic accessibility

and the versatile reactivity of its functional groups.

Synthesis Pathway: Reductive Amination
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A robust and common method for preparing primary amines like the target compound is the

reductive amination of the corresponding aldehyde. This approach is often high-yielding and

avoids harsh reagents.

Starting Material Reaction Final Product

2-Methoxy-4-(trifluoromethyl)benzaldehyde Reductive Amination
1. NH₃ or NH₄OAc

2. Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C) 2-Methoxy-4-(trifluoromethyl)benzylamine

Click to download full resolution via product page

Caption: A plausible synthetic route via reductive amination.

Experimental Protocol: Representative Reductive Amination

Imine Formation: To a solution of 2-methoxy-4-(trifluoromethyl)benzaldehyde (1.0 eq) in

methanol (MeOH), add ammonium acetate (NH₄OAc, ~5-10 eq). Stir the mixture at room

temperature for 1-2 hours to facilitate the formation of the intermediate imine.

Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as

sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise. Rationale: NaBH₃CN is a mild

reducing agent that selectively reduces the imine in the presence of the aldehyde,

minimizing side reactions.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Workup: Quench the reaction by slowly adding dilute hydrochloric acid (HCl) until the

solution is acidic (pH ~2) to decompose any remaining reducing agent. Basify the solution

with aqueous sodium hydroxide (NaOH) to pH >10.

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl

acetate or dichloromethane). Combine the organic layers, wash with brine, dry over

anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The
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crude product can then be purified by flash column chromatography on silica gel to yield the

pure 2-Methoxy-4-(trifluoromethyl)benzylamine.

Reactivity Profile
The molecule's reactivity is a product of its three key functional components.

Structure of 2-Methoxy-4-(trifluoromethyl)benzylamine

Primary Amine
(Nucleophilic Site)

Acylation, Alkylation,
Imine Formation

Methoxy Group
(Electron Donating, H-bond Acceptor)

Directs ortho/para
(Activates Ring)

Trifluoromethyl Group
(Electron Withdrawing, Metabolic Shield)

Directs meta
(Deactivates Ring)

Aromatic Ring
(Electrophilic Substitution)

Overall reactivity influenced
by competing effects

Click to download full resolution via product page

Caption: Key reactive sites and functional group influences.

The Primary Amine: This is the most reactive site for many transformations. As a potent

nucleophile, it readily undergoes acylation with acid chlorides or anhydrides to form amides,

alkylation with alkyl halides to form secondary and tertiary amines, and condensation with

aldehydes and ketones to form imines.

The Aromatic Ring: The directing effects of the substituents are in opposition. The strongly

activating, ortho/para-directing methoxy group competes with the strongly deactivating,

meta-directing trifluoromethyl group. The overall outcome of electrophilic aromatic

substitution will depend on the reaction conditions, but the positions ortho and para to the

methoxy group are the most likely sites of reaction.

Strategic Role in Drug Development
This compound is not just a chemical curiosity; it is a strategically designed building block for

creating complex, biologically active molecules.
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Caption: Use as a scaffold in amide coupling for library synthesis.

The primary amine serves as a crucial handle for coupling reactions. For instance, in the

development of kinase inhibitors or GPCR modulators, a common strategy involves creating

libraries of amides. 2-Methoxy-4-(trifluoromethyl)benzylamine can be reacted with a diverse

set of carboxylic acids to rapidly generate a library of N-benzyl amide derivatives.

Why this scaffold is valuable:

Metabolic Stability: The CF₃ group can block a potential site of aromatic hydroxylation, a

common metabolic pathway, thereby increasing the half-life of the drug candidate[1].

Lipophilicity and Permeability: The CF₃ group increases the molecule's lipophilicity

(Hansch π value of +0.88), which can enhance its ability to cross cell membranes[1].

Binding Interactions: The fluorine atoms of the CF₃ group are poor hydrogen bond

acceptors but can engage in favorable orthogonal multipolar interactions with protein

backbones. The methoxy group provides a classic hydrogen bond acceptor. This dual-

feature can enhance target binding affinity and specificity.

Example Application: The related 4-(Trifluoromethyl)benzylamine has been used in the

synthesis of potent antidiabetic agents, highlighting the utility of this chemical class in

generating bioactive compounds[3][5].
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Part 3: Safety, Handling, and Storage
Scientific advancement must be paired with a commitment to safety. Based on available Safety

Data Sheets (SDS) for this compound and its close analogs, 2-Methoxy-4-
(trifluoromethyl)benzylamine should be handled as a corrosive and hazardous substance.

Hazard Identification and Precautionary Measures
Hazard Class GHS Code Statement Source

Skin Corrosion H314

Causes severe skin

burns and eye

damage.

[6]

Eye Damage H314

Causes severe skin

burns and eye

damage.

[6]

Precautionary Statements (Selected)[6]:

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.

Rinse skin with water or shower.

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

P310: Immediately call a POISON CENTER or doctor/physician.

Recommended Laboratory Practices
Handling: Always handle this chemical inside a certified chemical fume hood. Avoid

inhalation of vapors and direct contact with skin and eyes.

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant

gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

incompatible materials such as strong oxidizing agents and strong acids.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Do not allow it to enter the environment.

Conclusion
2-Methoxy-4-(trifluoromethyl)benzylamine, CAS 771581-99-8, represents a highly valuable

and strategically designed building block for modern chemical and pharmaceutical research. Its

combination of a nucleophilic amine handle, an electron-donating methoxy group, and a

lipophilic, metabolically robust trifluoromethyl group provides a rich platform for derivatization.

By understanding its physicochemical properties, reactivity, and the rationale behind its use,

researchers can effectively leverage this compound to construct novel molecules with tailored

properties, accelerating the discovery of new therapeutic agents. Adherence to strict safety

protocols is paramount to ensure its responsible and effective application in the laboratory.
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cas-771581-99-8-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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